![molecular formula C8H10ClF2N5 B3037685 1-(3,4-Difluorophenyl)biguanide hydrochloride CAS No. 537037-56-2](/img/structure/B3037685.png)
1-(3,4-Difluorophenyl)biguanide hydrochloride
Overview
Description
1-(3,4-Difluorophenyl)biguanide hydrochloride is an organic compound with the molecular formula C8H10ClF2N5 . It is a solid substance that is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Difluorophenyl)biguanide hydrochloride is defined by its IUPAC name N-(3,4-difluorophenyl)imidodicarbonimidic diamide hydrochloride . The InChI code for this compound is 1S/C8H9F2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H .Physical And Chemical Properties Analysis
1-(3,4-Difluorophenyl)biguanide hydrochloride has a molecular weight of 249.65 . It is a solid at room temperature and should be stored in a cool, well-ventilated place . The boiling point of this compound is 213-215°C .Scientific Research Applications
Medicinal Chemistry Applications
Biguanides have been extensively explored for their therapeutic properties, with applications in treating diseases such as diabetes, malaria, and bacterial infections. They exhibit a range of biological activities, including antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV properties. This broad spectrum of activity underscores the potential of biguanides, including 1-(3,4-Difluorophenyl)biguanide hydrochloride, in drug development and the exploration of new therapeutic mechanisms (Kathuria et al., 2021).
Analytical Chemistry Applications
In analytical chemistry, biguanides have found applications in the development of analytical methods for detecting and quantifying biological and environmental samples. Techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to analyze biguanides and related compounds in various matrices. This highlights the importance of biguanides in analytical methodologies, offering precise and efficient tools for quality control and pharmacokinetic studies (Ali et al., 2015).
Chemical Characterization and Synthesis
The chemical structure and synthesis of biguanides, including 1-(3,4-Difluorophenyl)biguanide hydrochloride, have been subjects of study, leading to the development of novel synthetic routes and characterization techniques. These studies provide insights into the structural characteristics of biguanides, facilitating the exploration of their chemical properties and the synthesis of new derivatives with potential therapeutic applications (Grytsai et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular structures, such as centrosomes . Centrosomes are the predominant sites of microtubule nucleation and anchorage, coordinating spindle assembly and cell division in animal cells .
Biochemical Pathways
Related compounds have been shown to influence the process of centrosome maturation, a critical step in cell division .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may influence cellular division processes .
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
properties
IUPAC Name |
1-(diaminomethylidene)-2-(3,4-difluorophenyl)guanidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFPCRPVJPFGBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)biguanide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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